

# Application Notes and Protocols for Dog C-peptide ELISA Kit

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## Compound of Interest

Compound Name: C-Peptide, dog

Cat. No.: B612701

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

C-peptide (connecting peptide) is a 31-amino acid polypeptide that is cleaved from proinsulin in the pancreatic  $\beta$ -cells during the biosynthesis of insulin. For every molecule of insulin produced, one molecule of C-peptide is released into the bloodstream. Due to its co-secretion with insulin and longer half-life, C-peptide serves as a crucial biomarker for assessing pancreatic  $\beta$ -cell function and insulin production in dogs.[1] This enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of C-peptide in canine serum, plasma, and other biological fluids.

### Principle of the Assay

This document describes two common types of ELISA for the detection of canine C-peptide: the sandwich ELISA and the competitive ELISA.

- **Sandwich ELISA:** In this assay, a microtiter plate is pre-coated with a capture antibody specific for canine C-peptide.[2] When the sample is added, the C-peptide present binds to the capture antibody. A second, enzyme-conjugated detection antibody that also recognizes canine C-peptide is then added, forming a "sandwich" of antibody-antigen-antibody. After a washing step, a substrate solution is added, which reacts with the enzyme to produce a

colored product. The intensity of the color is directly proportional to the concentration of C-peptide in the sample.[\[2\]](#)[\[3\]](#)

- **Competitive ELISA:** This format involves a competition between the C-peptide in the sample and a fixed amount of enzyme-labeled C-peptide for a limited number of binding sites on a microtiter plate pre-coated with an anti-C-peptide antibody. As the concentration of C-peptide in the sample increases, the amount of enzyme-labeled C-peptide that can bind to the plate decreases. Following a wash step, a substrate is added, and the resulting color intensity is inversely proportional to the concentration of C-peptide in the sample.

### Applications

- **Diabetes Mellitus Research:** Differentiating between insulin-deficient (Type 1) and insulin-resistant (Type 2) diabetes in dogs.
- **Metabolic Studies:** Investigating glucose metabolism and pancreatic  $\beta$ -cell function in response to various stimuli or therapeutic agents.[\[4\]](#)
- **Drug Development:** Evaluating the effect of novel drugs on insulin secretion and pancreatic health in preclinical canine models.
- **Veterinary Diagnostics:** Aiding in the diagnosis and management of endocrine disorders in dogs.[\[4\]](#)

## Data Presentation

Table 1: Representative Standard Curve Data (Sandwich ELISA)

C-peptide Concentration (ng/mL)	Mean Optical Density (OD) at 450 nm
10.0	2.458
5.0	1.782
2.5	1.105
1.25	0.633
0.625	0.351
0.312	0.198
0	0.050

Table 2: Assay Precision

C-peptide Concentration (ng/mL)	Intra-Assay CV (%)	Inter-Assay CV (%)	
Sample 1	1.0	≤ 5.1%	≤ 8.9%
Sample 2	2.5	≤ 4.8%	≤ 8.5%
Sample 3	5.0	≤ 5.3%	≤ 9.2%

CV (%) = (Standard Deviation / Mean) x 100. Intra-assay precision was determined by assaying 20 replicates of three samples on a single plate. Inter-assay precision was determined by assaying three samples in duplicate in 10 independent assays.[\[4\]](#)[\[5\]](#)

Table 3: Recovery

Sample Matrix	Spiked C-peptide (ng/mL)	Measured C-peptide (ng/mL)	Recovery (%)
Serum	2.0	1.92	96
EDTA Plasma	2.0	1.88	94
Heparin Plasma	2.0	1.96	98

Recovery (%) = (Measured Concentration / Expected Concentration) x 100.

Table 4: Linearity

Sample	Dilution Factor	Expected (ng/mL)	Observed (ng/mL)	Linearity (%)
High C-peptide Serum	Neat	5.20	5.20	100
1:2	2.60	2.55	98	
1:4	1.30	1.35	104	
1:8	0.65	0.63	97	

Linearity (%) = (Observed Concentration / Expected Concentration) x 100.

## Experimental Protocols

### I. Reagent Preparation

- Wash Buffer (1X): If provided as a concentrate (e.g., 20X), dilute with deionized or distilled water to the final working concentration. Store at 2-8°C.
- Standard Solutions: Reconstitute the lyophilized C-peptide standard with the provided standard diluent to create the highest concentration stock solution. Perform serial dilutions as per the kit instructions to generate a standard curve.

- **Detection Antibody/Reagent:** Prepare the working solution of the detection antibody (for sandwich ELISA) or enzyme-conjugated C-peptide (for competitive ELISA) according to the manufacturer's protocol, typically by diluting the concentrated stock in the appropriate diluent.

## II. Sample Collection and Storage

- **Serum:** Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature before centrifuging at 1000 x g for 15-20 minutes.[\[3\]](#) Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[3\]](#)
- **Plasma:** Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[\[3\]](#) Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[\[3\]](#) Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[3\]](#)
- **Other Biological Fluids (Urine, Saliva, Cell Culture Supernatants):** Centrifuge to remove particulate matter. Assay immediately or aliquot and store at -20°C or -80°C.

## III. Sandwich ELISA Protocol

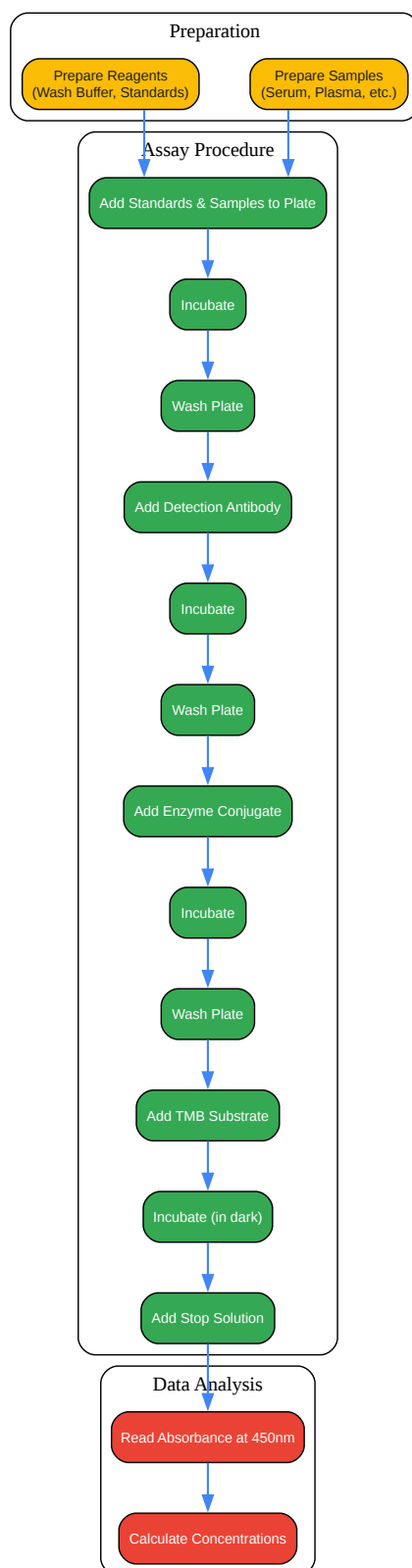
- **Prepare Reagents and Samples:** Bring all reagents and samples to room temperature before use.
- **Add Standards and Samples:** Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
- **Incubate:** Cover the plate and incubate for 1-2 hours at 37°C.
- **Wash:** Aspirate the liquid from each well and wash 3-5 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
- **Add Detection Reagent:** Add 100 µL of the diluted detection reagent (e.g., Biotinylated Antibody) to each well.

- Incubate: Cover the plate and incubate for 1 hour at 37°C.
- Wash: Repeat the wash step as described in step 4.
- Add Enzyme Conjugate: Add 100 µL of the diluted enzyme conjugate (e.g., Streptavidin-HRP) to each well.
- Incubate: Cover the plate and incubate for 30 minutes to 1 hour at 37°C.
- Wash: Repeat the wash step as described in step 4.
- Add Substrate: Add 90-100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark.
- Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Read Absorbance: Measure the optical density at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

#### IV. Data Analysis

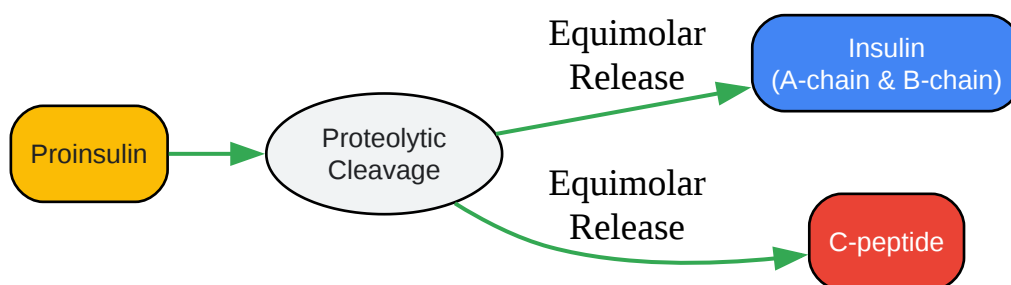
- Calculate Mean Absorbance: Average the duplicate readings for each standard, control, and sample.
- Subtract Blank: Subtract the mean absorbance of the zero standard (blank) from all other readings.
- Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against the corresponding C-peptide concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine Sample Concentrations: Interpolate the C-peptide concentration of the samples from the standard curve. If samples were diluted, multiply the calculated concentration by the dilution factor.

## Visualizations



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Caption: General workflow for a canine C-peptide sandwich ELISA.



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Caption: Conversion of proinsulin to insulin and C-peptide.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for Dog C-peptide ELISA Kit]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612701#dog-c-peptide-enzyme-linked-immunosorbent-assay-elisa-kit>]

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